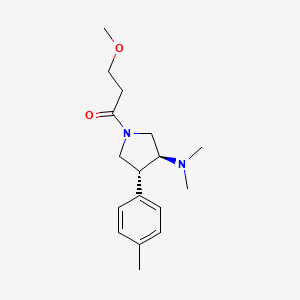![molecular formula C16H22N2O4 B5663967 1-methyl-8-[(5-methyl-2-furyl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5663967.png)
1-methyl-8-[(5-methyl-2-furyl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-methyl-8-[(5-methyl-2-furyl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves multi-step processes. For example, a simple, fast, and cost-effective three-step synthesis approach has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, indicating a similar approach could be adapted for our compound of interest, achieving high yields with no need for further purification (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of diazaspirodecane derivatives, similar to our compound, often involves intricate arrangements that contribute to their chemical behavior and biological activities. For example, compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane demonstrate how substituents on the cyclohexane ring play a significant role in their molecular arrangements, which could be extrapolated to analyze our compound's structure (Graus et al., 2010).
Chemical Reactions and Properties
Diazaspirodecane derivatives exhibit a range of chemical reactions, such as the decarboxylation observed in similar structures, indicating potential reactivity pathways for our compound under specific conditions (Bigley & May, 1969). Additionally, the synthesis routes and the structural transformations of related compounds provide insights into the chemical properties and reaction mechanisms (Martin‐Lopez & Bermejo, 1998).
Physical Properties Analysis
The physical properties of diazaspirodecane derivatives, including our compound, can be deduced from their structural characteristics. For instance, crystallographic analysis of similar compounds can reveal information about their solid-state structure, melting points, and other physical characteristics that are essential for understanding their behavior in different environments (Tsai et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-methyl-8-[(5-methyl-2-furyl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid can be inferred from studies on related compounds. For example, the reactivity of cyclic anhydrides and their susceptibility to reactions like the Castagnoli-Cushman reaction, could provide insights into the reactivity and functional group transformations relevant to our compound (Rashevskii et al., 2020).
properties
IUPAC Name |
1-methyl-8-[(5-methylfuran-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11-3-4-12(22-11)10-18-7-5-16(6-8-18)13(15(20)21)9-14(19)17(16)2/h3-4,13H,5-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBOVUKYXOWBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5663901.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5663906.png)
![2-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5663912.png)


![3-[4-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-oxobutyl]quinazolin-4(3H)-one](/img/structure/B5663930.png)
![N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline](/img/structure/B5663932.png)
![N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5663937.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5663946.png)
![2-[(1S*,5R*)-3-(1H-imidazol-2-ylcarbonyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl]-N,N-dimethylacetamide](/img/structure/B5663963.png)
